molecular formula C19H21FN2O B4393339 1-(2-ethylphenyl)-4-(3-fluorobenzoyl)piperazine

1-(2-ethylphenyl)-4-(3-fluorobenzoyl)piperazine

Cat. No. B4393339
M. Wt: 312.4 g/mol
InChI Key: DCJSNGJZPWZPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethylphenyl)-4-(3-fluorobenzoyl)piperazine, also known as EFDP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

1-(2-ethylphenyl)-4-(3-fluorobenzoyl)piperazine acts as a selective serotonin receptor agonist, which means that it binds to and activates the serotonin receptor. This activation leads to an increase in the levels of serotonin in the brain, which can have a positive effect on mood and behavior. 1-(2-ethylphenyl)-4-(3-fluorobenzoyl)piperazine has also been shown to inhibit the reuptake of serotonin, which further increases its levels in the brain.
Biochemical and Physiological Effects:
1-(2-ethylphenyl)-4-(3-fluorobenzoyl)piperazine has been shown to have various biochemical and physiological effects on the body. It has been reported to increase the levels of dopamine and norepinephrine in the brain, which can have a positive effect on mood and energy levels. 1-(2-ethylphenyl)-4-(3-fluorobenzoyl)piperazine has also been shown to decrease the levels of cortisol, a stress hormone, which can have a calming effect on the body.

Advantages and Limitations for Lab Experiments

1-(2-ethylphenyl)-4-(3-fluorobenzoyl)piperazine has several advantages for use in lab experiments. It is a highly selective serotonin receptor agonist, which means that it can be used to study the role of serotonin in various neurological disorders. 1-(2-ethylphenyl)-4-(3-fluorobenzoyl)piperazine is also relatively easy to synthesize and can be obtained in large quantities. However, 1-(2-ethylphenyl)-4-(3-fluorobenzoyl)piperazine has some limitations as well. It is a synthetic compound and may not accurately represent the effects of naturally occurring serotonin in the body. Additionally, 1-(2-ethylphenyl)-4-(3-fluorobenzoyl)piperazine has not been extensively studied for its potential side effects and long-term effects on the body.

Future Directions

There are several future directions for research on 1-(2-ethylphenyl)-4-(3-fluorobenzoyl)piperazine. One potential area of research is the development of 1-(2-ethylphenyl)-4-(3-fluorobenzoyl)piperazine analogs that have improved selectivity and potency. Another area of research is the investigation of 1-(2-ethylphenyl)-4-(3-fluorobenzoyl)piperazine's effects on other neurotransmitters and receptors in the brain. Additionally, 1-(2-ethylphenyl)-4-(3-fluorobenzoyl)piperazine could be used to study the role of serotonin in other physiological processes such as digestion and cardiovascular function.

Scientific Research Applications

1-(2-ethylphenyl)-4-(3-fluorobenzoyl)piperazine has been widely used in scientific research as a tool to study the central nervous system and its associated disorders. It has been shown to have an affinity for the serotonin receptor, which plays a crucial role in regulating mood, appetite, and sleep. 1-(2-ethylphenyl)-4-(3-fluorobenzoyl)piperazine has been used to investigate the role of serotonin in various neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

[4-(2-ethylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-2-15-6-3-4-9-18(15)21-10-12-22(13-11-21)19(23)16-7-5-8-17(20)14-16/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJSNGJZPWZPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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